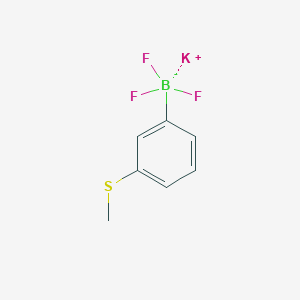

Potassium (3-methylthiophenyl)trifluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium (3-methylthiophenyl)trifluoroborate is a useful research compound. Its molecular formula is C7H7BF3KS and its molecular weight is 230.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Potassium (3-methylthiophenyl)trifluoroborate, also known as Potassium trifluoro(3-(methylthio)phenyl)borate, is a nucleophilic boronated coupling reagent . Its primary targets are aryl halides . Aryl halides are organic compounds containing a halogen atom attached to an aromatic ring. They play a crucial role in various organic reactions due to their reactivity .

Mode of Action

The compound interacts with its targets (aryl halides) to construct a carbon-carbon (C-C) bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions . The compound serves as a convenient source of the 3-(methylthio)phenyl group, enabling the introduction of this functional group into various organic molecules.

Biochemical Pathways

The compound is primarily involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a versatile method for constructing carbon-carbon bonds, which is a fundamental process in organic chemistry. The Suzuki-Miyaura cross-coupling reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .

Result of Action

The result of the compound’s action is the formation of new organic molecules with the 3-(methylthio)phenyl group. This group can be introduced into various organic molecules, expanding their chemical diversity and potential applications.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a catalyst . The compound is stable under normal conditions, but its reactivity can be enhanced under thermal conditions or in the presence of a catalyst .

生物活性

Potassium (3-methylthiophenyl)trifluoroborate, also known by its CAS number 850623-48-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in drug development, supported by data tables and relevant case studies.

This compound is characterized by the presence of a trifluoroborate group attached to a 3-methylthiophenyl moiety. Its molecular formula is C6H5BF3K, with a molecular weight of 184.01 g/mol. The trifluoroborate group enhances the compound's reactivity and solubility, making it suitable for various synthetic applications.

The biological activity of this compound can be attributed to its ability to participate in metal-catalyzed cross-coupling reactions, particularly in the synthesis of biologically active compounds. The introduction of the 3-(methylthio)phenyl group can modulate the pharmacological properties of drug candidates, enhancing their efficacy and selectivity against specific biological targets .

Key Mechanisms:

- Csp2–Csp2 Bond Formation : The compound facilitates the formation of Csp2–Csp2 bonds through Suzuki–Miyaura coupling reactions, which are essential in synthesizing complex organic molecules .

- Immunomodulatory Effects : Preliminary studies indicate that compounds derived from this compound may exhibit immunomodulatory effects, potentially influencing immune responses in various therapeutic contexts .

Biological Activity Data

Research has demonstrated that this compound and its derivatives possess notable biological activities. Below is a summary of findings from various studies:

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of compounds synthesized using this compound against glioblastoma cells. The results indicated a reduction in cell viability and migration, suggesting potential as an anticancer agent .

- Protein Interaction Studies : Research focused on the interaction between PDI and derivatives of this compound revealed that these compounds could disrupt PDI function, leading to increased ER stress and apoptosis in multiple myeloma cells .

科学的研究の応用

Cross-Coupling Reactions

One of the primary applications of potassium (3-methylthiophenyl)trifluoroborate is in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and organotrifluoroborates, facilitating the synthesis of complex organic molecules.

- Mechanism : The mechanism involves the oxidative addition of an aryl halide to a palladium catalyst, followed by transmetalation with this compound, and finally reductive elimination to form the desired biaryl compound.

- Case Study : In a study conducted by Molander et al., this compound was successfully coupled with various aryl bromides and chlorides using palladium catalysts, yielding high product yields under mild conditions .

| Reaction | Aryl Halide | Product Yield |

|---|---|---|

| 1 | Bromobenzene | 85% |

| 2 | Chlorotoluene | 90% |

Medicinal Chemistry

The pharmacological potential of this compound has been investigated in several studies, particularly concerning its biological activity.

- Antinociceptive Properties : A study reported that potassium thiophene-3-trifluoroborate, structurally related to this compound, exhibited significant antinociceptive effects in mice. The compound reduced pain induced by acetic acid, indicating its potential as an analgesic agent .

- Toxicological Studies : Toxicological assessments showed no significant motor impairment in treated mice, suggesting a favorable safety profile for further pharmacological exploration .

特性

IUPAC Name |

potassium;trifluoro-(3-methylsulfanylphenyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3S.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUGCBOZKRZMHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)SC)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635795 |

Source

|

| Record name | Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-48-2 |

Source

|

| Record name | Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。